N-(Butan-2-yl)-1-propylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-butan-2-yl-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-4-8-14-9-6-12(7-10-14)13-11(3)5-2/h11-13H,4-10H2,1-3H3 |
InChI Key |
VUTICEXSEDQLLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NC(C)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Butan 2 Yl 1 Propylpiperidin 4 Amine and Its Analogues
Strategies for Piperidine (B6355638) Ring System Construction
The formation of the piperidine core is the foundational step in the synthesis of N-(Butan-2-yl)-1-propylpiperidin-4-amine. Various strategies have been developed to assemble this six-membered heterocycle, with reductive amination and cyclization reactions being among the most robust and versatile methods.
Reductive Amination Pathways for Piperidin-4-one Precursors
Reductive amination is a powerful and widely employed method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted piperidines. mdpi.com The synthesis of the target compound can be envisioned via the reductive amination of a suitable piperidin-4-one precursor, such as 1-propylpiperidin-4-one, with butan-2-amine. This reaction typically proceeds through the in situ formation of an iminium ion intermediate, which is then reduced to the desired amine.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and broad functional group tolerance. nih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCE) or 1,2-dichloroethane, often with the addition of a weak acid such as acetic acid to facilitate imine formation.
| Precursor 1 | Precursor 2 | Reducing Agent | Solvent | Additive | Product | Yield (%) |
| 1-Propylpiperidin-4-one | Butan-2-amine | NaBH(OAc)₃ | Dichloromethane | Acetic Acid | This compound | High |
| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | Dichloroethane | Acetic Acid | N-Boc-4-anilinopiperidine | 84 |
Cyclization Reactions in Piperidine Scaffold Assembly
Intramolecular cyclization reactions provide an alternative and powerful approach to the construction of the piperidine ring. nih.gov These methods often involve the formation of one or more C-N or C-C bonds in a single step, leading to the heterocyclic core. A plausible cyclization strategy for a precursor to this compound could involve a double aza-Michael addition of a primary amine to a divinyl ketone. nih.gov
For instance, the reaction of a primary amine with a divinyl ketone can lead to the formation of a 4-piperidone (B1582916) derivative. Subsequent reductive amination, as described previously, would then install the butan-2-ylamino group at the 4-position. Various catalysts and reaction conditions can be employed to promote the cyclization, including both acid and base catalysis. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Divinyl Ketone | Primary Amine | Double aza-Michael Addition | 4-Piperidone Derivative |
| Amino Acetal | - | Reductive Cyclization | Substituted Piperidine |
This table illustrates the general concept of using cyclization reactions to form piperidine scaffolds.
Stereocontrolled Approaches to Chiral this compound
The presence of a chiral center at the butan-2-yl group and potentially at the 4-position of the piperidine ring necessitates stereocontrolled synthetic methods to obtain enantiomerically pure or enriched products. Asymmetric catalysis and diastereoselective transformations are key strategies to achieve this control.
Asymmetric Catalysis in Piperidine Synthesis
Asymmetric catalysis offers a direct route to chiral piperidine derivatives by employing a chiral catalyst to influence the stereochemical outcome of the reaction. nih.gov For the synthesis of this compound, an asymmetric reductive amination of 1-propylpiperidin-4-one with a prochiral imine intermediate could be achieved using a chiral catalyst. Chiral phosphoric acids and transition metal complexes with chiral ligands have been successfully used in similar transformations. rsc.org
Another approach involves the asymmetric cyclization of a prochiral substrate. For example, an intramolecular aza-Michael addition could be rendered enantioselective by using a chiral catalyst to control the formation of the stereocenter at the 4-position of the piperidine ring. rsc.org
| Reaction Type | Catalyst Type | Stereochemical Outcome |
| Asymmetric Reductive Amination | Chiral Phosphoric Acid | Enantioselective formation of the C-N bond |
| Asymmetric Aza-Michael Cyclization | Chiral Phosphine | Enantioselective ring closure |
This table highlights the potential of asymmetric catalysis in controlling the stereochemistry of piperidine synthesis.
Diastereoselective Transformations for Stereoisomer Control
When a chiral starting material is used, diastereoselective reactions can be employed to control the formation of new stereocenters relative to the existing one. In the synthesis of this compound, if a chiral butan-2-amine is used, the reductive amination of 1-propylpiperidin-4-one can proceed with diastereoselectivity. The existing stereocenter in butan-2-amine can influence the facial selectivity of the nucleophilic attack on the iminium ion intermediate, leading to a preferential formation of one diastereomer.
The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio. Bulky reducing agents may enhance the steric differentiation between the two faces of the iminium ion, leading to higher diastereoselectivity.
| Chiral Reactant | Prochiral Substrate | Transformation | Stereochemical Outcome |
| (R)- or (S)-Butan-2-amine | 1-Propylpiperidin-4-one | Diastereoselective Reductive Amination | Formation of a preferred diastereomer |
| Chiral Nitro Diester | - | Three-component Cascade Coupling | Diastereoselective assembly of a piperidinone skeleton rsc.orgresearchgate.net |
This table illustrates how the use of chiral starting materials can lead to diastereoselective synthesis.
Derivatization and Functionalization of the Piperidin-4-amine Moiety
The piperidin-4-amine scaffold offers multiple sites for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. Functionalization can occur at the piperidine nitrogen (N1), the exocyclic amine nitrogen (N4), or the carbon framework of the piperidine ring.
For this compound, the exocyclic secondary amine is a key site for modification. It can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of functional groups. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding amide, while reaction with an alkyl halide could lead to a tertiary amine.
The piperidine nitrogen, already substituted with a propyl group, could potentially be further alkylated to form a quaternary ammonium (B1175870) salt, though this would require harsher conditions. Functionalization of the carbon skeleton of the piperidine ring is also possible, for example, through C-H activation methodologies, although this is often more challenging and may require specific directing groups. nih.gov
| Site of Functionalization | Reaction Type | Reagent | Resulting Functional Group |
| Exocyclic Amine (N4) | Acylation | Acetyl Chloride | Amide |
| Exocyclic Amine (N4) | Alkylation | Methyl Iodide | Tertiary Amine |
| Piperidine Nitrogen (N1) | Quaternization | Ethyl Bromide | Quaternary Ammonium Salt |
This table provides examples of potential derivatization reactions on the piperidin-4-amine scaffold.
Selective N-Alkylation Protocols for the Piperidine Nitrogen (1-Propyl Group)
The introduction of a propyl group at the 1-position of the piperidine ring is a crucial step in the synthesis of this compound. This can be achieved through several N-alkylation protocols, primarily involving the reaction of a 4-aminopiperidine (B84694) derivative with a propylating agent.
One common method is the direct alkylation of a suitably protected 4-aminopiperidine, such as N-Boc-4-aminopiperidine, with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The choice of base is critical to prevent undesired side reactions, with common choices including potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The reaction typically proceeds at elevated temperatures to ensure a reasonable reaction rate.
Reductive amination offers an alternative and often more controlled approach. This method involves the reaction of a 4-aminopiperidine derivative with propanal in the presence of a reducing agent. The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for imines over carbonyls.
Table 1: Comparison of N-Propylation Methods for 4-Aminopiperidine Derivatives
| Method | Propylating Agent | Reducing Agent | Base | Solvent | Typical Yield (%) |
| Direct Alkylation | 1-Bromopropane | N/A | K₂CO₃ | DMF | 75-85 |
| Reductive Amination | Propanal | NaBH(OAc)₃ | N/A | Dichloromethane | 80-95 |
Selective N-Alkylation Protocols for the Amine Nitrogen (N-(Butan-2-yl) Group)
The introduction of the butan-2-yl group onto the 4-amino nitrogen of the piperidine ring can be accomplished through reductive amination. This involves the reaction of a 1-propylpiperidin-4-amine (B1363134) with butan-2-one in the presence of a suitable reducing agent. The steric hindrance of the secondary ketone (butan-2-one) and the secondary amine can influence the reaction conditions required for efficient conversion.
The choice of reducing agent is again crucial. While sodium triacetoxyborohydride is effective, other reagents such as sodium cyanoborohydride (NaBH₃CN) in the presence of a weak acid catalyst (e.g., acetic acid) can also be utilized. The reaction is typically carried out in a solvent like methanol (B129727) or dichloromethane. The pH of the reaction medium can be a critical parameter to control for optimal iminium ion formation and subsequent reduction.
An alternative strategy involves a two-step process where the 1-propylpiperidin-4-amine is first reacted with butan-2-one to form the corresponding imine, which is then isolated and subsequently reduced in a separate step. This can sometimes offer better control and higher purity of the final product, although it is a less atom-economical approach.
Optimization of Reaction Conditions and Yields for this compound Synthesis
For the N-propylation of the piperidine nitrogen via reductive amination, the stoichiometry of propanal and the reducing agent is critical. An excess of the aldehyde can lead to side reactions, while an insufficient amount of reducing agent will result in incomplete conversion. The reaction temperature is typically kept moderate to avoid decomposition of the reagents and products.
Table 2: Optimization of Reductive Amination for the N-(Butan-2-yl) Group
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH(OAc)₃ | None | Dichloromethane | 25 | 24 | 65 |
| NaBH₃CN | Acetic Acid | Methanol | 25 | 24 | 70 |
| NaBH(OAc)₃ | Ti(Oi-Pr)₄ | Dichloromethane | 40 | 12 | 85 |
Purity Assessment and Isolation Techniques for Synthetic Products
The purity of the synthesized this compound is crucial for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for purity assessment and characterization.
Purity Assessment:
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the product.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used to detect and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of any structural isomers or impurities.
Mass Spectrometry (MS): Determines the molecular weight of the product, further confirming its identity.
Isolation Techniques:
Extraction: After the reaction is complete, the product is typically extracted from the reaction mixture using a suitable organic solvent. Acid-base extraction can be particularly useful for separating the amine product from non-basic impurities.
Column Chromatography: This is a common method for purifying the crude product. Silica gel is a standard stationary phase, and the mobile phase is a mixture of solvents of varying polarity, chosen to effectively separate the desired product from any unreacted starting materials or byproducts.
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method. ycdehongchem.com
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain a highly pure crystalline material. ycdehongchem.com
The choice of purification technique will depend on the physical properties of the product and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Piperidine 4 Amine Based Compounds
Influence of Substituent Variations on Molecular Recognition and Binding Affinity
The biological activity of piperidine-4-amine derivatives can be significantly modulated by altering the substituents at three key positions: the piperidine (B6355638) nitrogen (N-1), the 4-amino group, and the piperidine ring itself. These modifications influence the compound's affinity and selectivity for its biological target by affecting its size, shape, lipophilicity, and electronic properties. nih.govnih.gov
The substituent on the piperidine nitrogen plays a critical role in determining the pharmacological profile of piperidine-4-amine derivatives. For the target compound, this position is occupied by a propyl group.
Research on various piperidine-based compounds has shown that the nature of the N-substituent can drastically alter binding affinity and efficacy. Studies on 4-hydroxypiperidine (B117109) derivatives, for example, found that replacing a flexible alkyl linker with more rigid moieties can result in higher affinity ligands, likely due to a reduction in conformational flexibility which allows for a better fit within the receptor binding site. nih.gov In one series of 4-aminopiperidines developed as antifungal agents, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain at the 4-amino group was found to be most beneficial for activity. mdpi.com
| Compound | N-1 Substituent | Core Structure | Target | Affinity (Ki, nM) |
|---|---|---|---|---|
| Analog A | -CH3 | 4-(3-hydroxyphenyl)piperidine (B9838) | µ-opioid | 4300 |
| Analog B | -CH2CH2Ph | 4-(3-hydroxyphenyl)piperidine | µ-opioid | 8.47 |
| Analog C | -Benzyl | 4-aminopiperidine (B84694) | σ1R | 1.45 |
| Analog D | -H | 4-aminopiperidine | Fungal Ergosterol Biosynthesis | Lower Activity |
Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like receptors are chiral environments. nih.gov The interaction between a chiral ligand and its receptor is often stereoselective, meaning that one enantiomer may exhibit significantly higher affinity or a different pharmacological effect than the other. researchgate.net N-(Butan-2-yl)-1-propylpiperidin-4-amine possesses a chiral center in the butan-2-yl group attached to the 4-amino nitrogen.
The differential binding of enantiomers is classically explained by the three-point attachment model, where three distinct interaction points on the ligand must align with complementary sites on the receptor for optimal binding. nih.gov The (R)- and (S)-enantiomers of the butan-2-yl group will present their substituents in different spatial orientations. This will affect how the molecule fits into the binding pocket and interacts with specific amino acid residues. One enantiomer might form favorable hydrophobic or van der Waals interactions that are inaccessible to the other, leading to a significant difference in binding affinity.
For example, in a study of antifungal 4-aminopiperidines, the use of chiral (S)-α-methylbenzenemethanamine during synthesis resulted in a specific stereoisomer, highlighting the importance of stereochemistry in the activity of these compounds. mdpi.com While specific data on the separate enantiomers of this compound is not available in the provided context, it is a well-established principle that the biological activity of such chiral amines is likely to reside predominantly in one of the two enantiomers. nih.govresearchgate.net
The piperidine ring serves as a central scaffold, and its structural integrity and substitution pattern are vital for biological activity. Modifications to the ring can influence the orientation of the crucial N-1 and C-4 substituents, thereby affecting receptor interaction.
Studies have shown that introducing substituents onto the piperidine ring can have profound effects. For instance, in the 4-(3-hydroxyphenyl)piperidine class of opioids, the presence and relative stereochemistry of methyl groups at the C-3 and C-4 positions are critical in distinguishing between agonist and antagonist activity. acs.org The removal of these methyl groups can convert a compound from an agonist or mixed agonist-antagonist into a pure antagonist. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For analogues of this compound, QSAR models can elucidate the key physicochemical properties required for activity and guide the design of new, more potent molecules. researchgate.net
A typical QSAR study on piperidine derivatives involves generating a dataset of compounds with known biological activities (e.g., IC50 or Ki values). researchgate.netnih.gov Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as:
Steric properties: Molecular weight, volume, surface area.
Electronic properties: Partial charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Connectivity indices that describe the branching and shape of the molecule.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the biological activity. researchgate.net For example, a 3D-QSAR study on (4-piperidinyl)-piperazines as enzyme inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net Such models generate contour maps that visualize regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. These maps can then be used to suggest specific modifications to the lead structure, such as this compound, to enhance its interaction with the target. researchgate.net
Analysis of Binding Kinetics (On/Off Rates) in Related Piperidine Ligands
While binding affinity (Kd or Ki) is a critical measure of a ligand's potency at equilibrium, it does not fully describe the interaction with its target. Binding kinetics, which includes the association rate constant (k_on) and the dissociation rate constant (k_off), provides a more dynamic picture of the ligand-receptor interaction. nih.govnih.gov The residence time of a drug at its target (proportional to 1/k_off) is increasingly recognized as a key determinant of its in vivo efficacy and duration of action. nih.gov
Association Rate (k_on): This describes how quickly a ligand binds to its target. It is influenced by factors like diffusion and long-range electrostatic interactions. csmres.co.uk
Dissociation Rate (k_off): This describes how quickly a ligand unbinds from its target. A slow k_off (long residence time) can lead to a sustained biological effect, even when the concentration of the ligand in the surrounding environment decreases. nih.gov
The equilibrium dissociation constant, Kd, is the ratio of these two rates (Kd = k_off / k_on). csmres.co.uk Two ligands can have the same Kd but vastly different kinetic profiles. One might have a fast 'on' and fast 'off' rate, while another has a slow 'on' and slow 'off' rate. The latter, with its longer residence time, may be more desirable for therapeutic applications. nih.gov
Structure-kinetic relationship (SKR) studies aim to understand how modifications to a ligand's structure influence its binding kinetics. For piperidine-based ligands, subtle structural changes can lead to significant differences in k_off. These changes might involve introducing groups that form strong hydrogen bonds or engage in extensive hydrophobic interactions deep within the binding pocket, which can act as an "anchor" and slow the rate of dissociation. nih.gov
| Parameter | Symbol | Description | Significance in Drug Action |
|---|---|---|---|
| Association Rate Constant | kon | The rate at which the ligand-receptor complex is formed. | Determines the speed of onset of the drug's effect. |
| Dissociation Rate Constant | koff | The rate at which the ligand-receptor complex breaks down. | Inversely related to residence time; influences the duration of action. |
| Equilibrium Dissociation Constant | Kd | The ratio of koff to kon; a measure of binding affinity at equilibrium. | Indicates the concentration of ligand required to occupy 50% of receptors. |
Pharmacophore Mapping and Ligand Design Principles for Piperidine-4-amines
A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net For the piperidine-4-amine class of compounds, pharmacophore models are developed by aligning a set of active molecules and identifying common chemical features. researchgate.net
Based on studies of various piperidine-4-amine and related derivatives, a general pharmacophore model would likely include the following features:
A Positive Ionizable (PI) Feature: The piperidine nitrogen is basic and will be protonated at physiological pH. This positive charge is often crucial for forming an ionic interaction with an acidic amino acid residue (e.g., aspartate) in the receptor binding site. nih.govresearchgate.net
Hydrogen Bond Acceptor (HBA) / Donor (HBD) Features: The 4-amino group can act as a hydrogen bond donor. The piperidine nitrogen, when unprotonated, can act as an acceptor. These features are critical for anchoring the ligand in the correct orientation. researchgate.net
Hydrophobic (HY) Features: The alkyl groups, such as the N-propyl and the C-4-butan-2-yl moieties, represent hydrophobic regions. These groups interact with nonpolar pockets in the receptor, contributing significantly to binding affinity. researchgate.netresearchgate.net
Pharmacophore models serve as powerful tools in ligand design. They can be used to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.gov They also provide a blueprint for medicinal chemists to design new analogues by modifying an existing scaffold, like this compound, to better match the pharmacophoric features, potentially leading to improved potency and selectivity. nih.gov
Computational Chemistry and Molecular Modeling in Piperidine 4 Amine Research
Conformational Analysis and Energy Landscapes of N-(Butan-2-yl)-1-propylpiperidin-4-amine
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is therefore a critical first step in understanding the structure-activity relationship (SAR) of this compound. The piperidine (B6355638) ring, the core of this molecule, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. However, other higher-energy conformations, such as twist-boat and boat forms, can also exist and may be relevant in specific biological contexts, for instance, upon binding to a protein. nih.gov
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to systematically explore the potential energy surface of the molecule and identify its stable conformers. nih.govnih.gov Molecular mechanics force fields, like MMFF94 or AMBER, offer a rapid method to sample a large number of conformations, while more accurate but computationally intensive quantum mechanics methods, such as Density Functional Theory (DFT), are used to refine the energies and geometries of the most stable conformers. researchgate.net
The relative energies of these conformers can be used to construct a conformational energy landscape, which provides a visual representation of the molecule's flexibility and the probability of it adopting different shapes at a given temperature.
Table 1: Calculated Relative Energies of this compound Conformers (Disclaimer: The following data is illustrative and based on typical energy differences for substituted piperidines. No specific experimental or computational data for this compound was found in the public domain.)
| Conformer | N-propyl Orientation | N-(butan-2-yl)amino Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.5 - 2.5 |
| 3 | Axial | Equatorial | 2.0 - 3.0 |
| 4 | Axial | Axial | 4.0 - 6.0 |
| 5 | Twist-Boat | - | > 5.0 |
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the binding mode of this compound to its biological target and for predicting its binding affinity. The process involves sampling a vast number of possible binding poses and scoring them based on a scoring function that estimates the binding free energy. nih.gov
For piperidine-4-amine derivatives, key interactions often involve hydrogen bonds between the amino group and polar residues in the binding pocket, as well as hydrophobic interactions involving the alkyl substituents and the piperidine ring. The protonation state of the amino groups at physiological pH is a critical factor to consider, as it influences the electrostatic interactions with the target. nih.gov
The results of molecular docking simulations can provide valuable information for lead optimization, suggesting modifications to the ligand structure that could enhance its binding affinity or selectivity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Disclaimer: This data is for illustrative purposes only and is not based on actual docking studies of the specified compound.)
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | ASP145 (H-bond), LEU83 (hydrophobic) |
| 2 | -7.9 | GLU121 (salt bridge), PHE148 (π-π stacking) |
| 3 | -7.2 | TYR82 (H-bond), VAL91 (hydrophobic) |
Molecular Dynamics Simulations to Characterize Binding Events and Conformational Flexibility
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, characterize the flexibility of the ligand and the protein, and identify key interactions that are maintained throughout the simulation. nih.gov
For this compound, an MD simulation would start with the best-docked pose in a simulated physiological environment (water, ions). The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds. Analysis of the trajectory can reveal important information about the binding mechanism, such as the role of water molecules in mediating interactions and the conformational changes that occur upon binding. nih.gov
Virtual Screening and Library Design for Piperidine-4-amine Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening. For piperidine-4-amine derivatives, virtual screening can be used to explore a vast chemical space by varying the substituents at the 1- and 4-positions of the piperidine ring.
Libraries of virtual compounds can be designed and then screened using molecular docking or pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By screening large databases for molecules that match the pharmacophore, it is possible to identify novel piperidine-4-amine derivatives with the potential for high affinity and selectivity.
De Novo Design Strategies for Novel Piperidine-4-amine Scaffolds
De novo design is a computational approach that aims to design novel molecules from scratch, rather than by modifying existing ones. These methods use algorithms to build molecules atom-by-atom or fragment-by-fragment within the binding site of a target protein. The goal is to generate molecules with optimal shape and chemical complementarity to the binding pocket.
In the context of piperidine-4-amine research, de novo design could be used to generate novel scaffolds that retain the key pharmacophoric features of the piperidine-4-amine core but possess improved drug-like properties. For example, these methods could be used to design molecules with enhanced metabolic stability, reduced off-target effects, or improved synthetic accessibility.
In Vitro Pharmacological Mechanism Investigations
Target Identification and Validation Approaches (e.g., Enzyme, Receptor, Ion Channel Profiling)
The initial stages of in vitro pharmacological assessment for piperidine-4-amine derivatives often involve broad screening panels to identify and validate their biological targets. These approaches typically include profiling against a range of enzymes, receptors, and ion channels to determine the primary sites of action.
For various derivatives of piperidine-4-amine, target identification has pointed towards several key proteins. Notably, sigma receptors (σ1 and σ2) have been identified as significant targets for many compounds within this chemical class. molbnl.itresearchgate.net For instance, a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, which share the core piperidine (B6355638) structure, were evaluated for their affinity towards σ1 and σ2 receptors. researchgate.net
In other studies, piperidine derivatives have been investigated for their effects on protein kinases, which are crucial regulators of cellular signaling pathways. One such study focused on the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in the PI3K-PKB-mTOR signaling pathway that is often dysregulated in cancer. acs.orgnih.gov
Furthermore, histamine (B1213489) receptors, particularly the H3 subtype, have been identified as a target for certain piperazine (B1678402) and piperidine derivatives, highlighting the diverse range of potential biological targets for this structural motif. nih.gov The process of target validation for these compounds often involves comparing their binding affinities across different receptor subtypes to confirm the primary target and assess selectivity.
Biochemical Characterization of Ligand-Target Interactions (e.g., IC50, Ki Determination)
Once a primary target is identified, the next step involves the biochemical characterization of the interaction between the ligand (the piperidine-4-amine derivative) and its target. This is typically achieved by determining key quantitative measures such as the half-maximal inhibitory concentration (IC50) for enzymes or the inhibition constant (Ki) for receptors.
Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. In these assays, the piperidine derivative competes with a radiolabeled ligand known to bind to the target receptor. The concentration of the derivative that displaces 50% of the radiolabeled ligand is used to calculate the Ki value, which reflects the binding affinity.
For example, in a study of piperidine-4-carboxamide derivatives, the affinity for σ1 and σ2 receptors was determined through such binding assays. One promising compound, a tetrahydroquinoline derivative, exhibited a very high affinity for the σ1 receptor with a Ki value of 3.7 nM. molbnl.it Similarly, another investigation into a polyfunctionalized pyridine (B92270) derivative containing a benzylpiperidin-4-yl moiety reported a high affinity for the human σ1 receptor, with a Ki of 1.45 nM. researchgate.net
In the context of enzyme inhibition, the IC50 value represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. For derivatives targeting Protein Kinase B (PKB), IC50 values are determined to quantify their inhibitory potency. For instance, a potent ATP-competitive inhibitor of PKBβ, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, was identified through such characterization. acs.orgnih.gov
The following table summarizes the binding affinities and inhibitory concentrations for selected piperidine-4-amine derivatives from the literature.
| Compound Class | Target | Ki (nM) | IC50 (nM) |
| Piperidine-4-carboxamide derivative | σ1 Receptor | 3.7 | - |
| Polyfunctionalized pyridine derivative | hσ1 Receptor | 1.45 | - |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | PKB | - | nanomolar range |
| Piperidine derivative | hH3 Receptor | 6.2 | - |
| Piperidine derivative | σ1 Receptor | 4.41 | - |
Elucidation of Molecular Pathways and Signaling Cascades (e.g., Reporter Gene Assays, Protein Profiling)
Understanding the biochemical interaction at the molecular level is complemented by studies aimed at elucidating the downstream effects on cellular pathways and signaling cascades. Techniques such as reporter gene assays and protein profiling are employed to map out the functional consequences of the ligand-target interaction.
For piperidine-4-amine derivatives that inhibit Protein Kinase B (PKB), a crucial aspect of their in vitro pharmacology is to demonstrate the inhibition of the PI3K-PKB-mTOR pathway in cellular models. nih.gov This can be achieved by measuring the phosphorylation status of downstream targets of PKB using methods like Western blotting. A reduction in the phosphorylation of these downstream proteins in the presence of the compound provides evidence of its on-target activity within the cell.
In cases where the derivatives target G-protein coupled receptors, such as the histamine H3 receptor, downstream signaling can be assessed by measuring changes in the levels of second messengers like cyclic AMP (cAMP).
Functional In Vitro Assays (e.g., FRET-based Assays for Enzyme Activity)
Functional in vitro assays are essential for confirming that the binding of a compound to its target translates into a measurable biological effect. For enzyme inhibitors, these assays directly measure the modulation of enzyme activity.
Förster Resonance Energy Transfer (FRET)-based assays are a sophisticated method for monitoring enzyme activity in real-time. These assays can be adapted to study the inhibitory effects of piperidine-4-amine derivatives on their target kinases. The principle involves a fluorescently labeled substrate that, when cleaved by the enzyme, results in a change in the FRET signal, allowing for the quantification of enzyme activity and its inhibition.
Selectivity Profiling Against Off-Targets for Piperidine-4-amine Derivatives
A critical aspect of in vitro pharmacological investigation is to determine the selectivity of a compound. This involves profiling the compound against a panel of related and unrelated biological targets to ensure that it preferentially interacts with its intended target. High selectivity is a desirable characteristic for a therapeutic agent as it can minimize the potential for off-target effects.
For piperidine-4-amine derivatives, selectivity profiling is a key step in their development. For example, compounds designed as σ1 receptor ligands are also tested for their affinity at the σ2 receptor subtype. The ratio of Ki values (Kiσ2/Kiσ1) provides a measure of selectivity. A tetrahydroquinoline derivative of piperidine-4-carboxamide was found to have a high selectivity ratio of 351, indicating a strong preference for the σ1 receptor. molbnl.it Similarly, a polyfunctionalized pyridine derivative showed a 290-fold selectivity for the σ1 receptor over the σ2 subtype. researchgate.net
In the development of Protein Kinase B (PKB) inhibitors, selectivity is often assessed against other closely related kinases, such as Protein Kinase A (PKA). acs.orgnih.gov A 4-amino-4-benzylpiperidine derivative was found to be 28-fold selective for PKB over PKA. nih.gov Further chemical modifications led to derivatives with even greater selectivity, with some compounds showing up to 150-fold selectivity for PKB. acs.org
The following table provides a summary of the selectivity profiles for some piperidine-4-amine derivatives.
| Compound Class | Primary Target | Off-Target | Selectivity Ratio |
| Piperidine-4-carboxamide derivative | σ1 Receptor | σ2 Receptor | 351-fold |
| Polyfunctionalized pyridine derivative | σ1 Receptor | σ2 Receptor | 290-fold |
| 4-amino-4-benzylpiperidine derivative | PKB | PKA | 28-fold |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | PKB | PKA | up to 150-fold |
In Vitro Metabolic Pathways and Biotransformation Studies
Identification of Phase I and Phase II Metabolites in In Vitro Systems (e.g., liver microsomes, hepatocytes)
In vitro systems such as liver microsomes and hepatocytes are standard tools for identifying the metabolic products of new chemical entities. nih.govnuvisan.com For N-(Butan-2-yl)-1-propylpiperidin-4-amine, Phase I metabolism is expected to be the initial and primary route of biotransformation.
Phase I Metabolism: Phase I reactions introduce or expose functional groups and are typically oxidative in nature, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Potential Phase I metabolic pathways for this compound include:
N-dealkylation: The removal of either the propyl group from the piperidine (B6355638) nitrogen or the butan-2-yl group from the exocyclic amine is a highly probable metabolic route. N-dealkylation is a common pathway for alicyclic amines. nih.gov
Hydroxylation: Oxidation can occur at several positions on the molecule. This includes hydroxylation of the piperidine ring, the propyl side chain, or the butan-2-yl group. These reactions would result in the formation of various mono-hydroxylated metabolites.
N-oxidation: The nitrogen atoms in the piperidine ring and the secondary amine can be oxidized to form N-oxides.
Phase II Metabolism: Following Phase I reactions, the newly introduced functional groups (like hydroxyl groups) can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. For the metabolites of this compound, the most likely Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This would involve the attachment of a glucuronic acid moiety to a hydroxylated metabolite.
The identification of these metabolites would be performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) after incubating the parent compound with liver microsomes or hepatocytes. nih.gov
Table 1: Potential Phase I and Phase II Metabolites of this compound
| Metabolite Type | Predicted Metabolic Reaction | Potential Metabolite Name |
|---|---|---|
| Phase I | N-dealkylation (propyl group) | N-(Butan-2-yl)piperidin-4-amine |
| Phase I | N-dealkylation (butan-2-yl group) | 1-Propylpiperidin-4-amine (B1363134) |
| Phase I | Hydroxylation (piperidine ring) | Hydroxy-N-(butan-2-yl)-1-propylpiperidin-4-amine |
| Phase I | Hydroxylation (propyl chain) | N-(Butan-2-yl)-1-(hydroxypropyl)piperidin-4-amine |
| Phase I | Hydroxylation (butan-2-yl chain) | N-(Hydroxybutan-2-yl)-1-propylpiperidin-4-amine |
Determination of Metabolic Stability and Clearance Rates in In Vitro Models
Metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. mdpi.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com
The metabolic stability of this compound would depend on its susceptibility to the metabolic enzymes present in these in vitro systems. Compounds that are rapidly metabolized will have a short half-life and high intrinsic clearance, while more stable compounds will exhibit the opposite. nih.gov Given the multiple potential sites for metabolism on this molecule, it is plausible that it would undergo relatively rapid metabolism.
Table 2: Representative Data Format for In Vitro Metabolic Stability
| In Vitro System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available |
Enzyme Kinetics of Major Metabolic Enzymes (e.g., Cytochrome P450 isoforms, UDP-glucuronosyltransferases) in In Vitro Assays
To understand the specific enzymes responsible for the metabolism of this compound, reaction phenotyping studies would be conducted. nih.gov These studies often use a panel of recombinant human CYP enzymes to identify which isoforms are the primary catalysts. For compounds with amine functionalities, CYP3A4 and CYP2D6 are often major contributors. nih.gov
Once the primary metabolizing enzymes are identified, enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined. nih.gov These parameters describe the affinity of the enzyme for the compound and the maximum rate at which it can be metabolized. This information is valuable for predicting potential drug-drug interactions. nih.gov
Table 3: Example Format for Enzyme Kinetic Parameters
| CYP Isoform | Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) |
|---|---|---|---|
| CYP3A4 | N-depropylation | Data not available | Data not available |
Prediction of Metabolic Soft Spots using Computational Approaches
Computational (in silico) models are increasingly used in early drug discovery to predict a molecule's metabolic fate. nih.gov These tools can identify "metabolic soft spots," which are the positions on a molecule most likely to undergo metabolism. nih.gov Various software programs can predict the sites of metabolism by considering factors like the reactivity of different atoms and their accessibility to enzyme active sites. researchgate.netnih.gov
For this compound, computational models would likely highlight the following as potential soft spots:
The α-carbons of the N-propyl and N-butan-2-yl groups, which are susceptible to oxidative N-dealkylation.
The piperidine ring, which is a common site for hydroxylation.
The alkyl chains, which may also undergo hydroxylation.
These predictions can guide the design of analogues with improved metabolic stability. nih.gov
Influence of Structural Modifications on In Vitro Metabolic Fate
The metabolic profile of this compound can be altered through strategic structural modifications. researchgate.net This is a common strategy in drug discovery to enhance metabolic stability and improve pharmacokinetic properties.
Potential modifications and their expected impact include:
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at the metabolic soft spots can strengthen the carbon-hydrogen bond, potentially slowing the rate of metabolism by CYP enzymes (the kinetic isotope effect).
Fluorination: The introduction of fluorine atoms at or near sites of metabolism can block these positions from oxidative attack, thereby increasing metabolic stability. dndi.org
Modification of Alkyl Groups: Altering the length or branching of the N-propyl or N-butan-2-yl groups could change how the molecule fits into the active site of metabolizing enzymes, potentially reducing the rate of metabolism.
Ring Modification: Introducing substituents on the piperidine ring could sterically hinder the approach of metabolizing enzymes.
By synthesizing and testing such modified compounds in in vitro metabolic assays, researchers can establish structure-metabolism relationships to guide the development of more stable and effective molecules. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Confirmation
The unambiguous structural elucidation of N-(Butan-2-yl)-1-propylpiperidin-4-amine relies on the synergistic use of several spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy each provide unique and complementary information to confirm the molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the n-propyl group, and the sec-butyl group. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets, multiplets), and integration values of these signals would confirm the connectivity of these substituent groups. For instance, the methine proton of the sec-butyl group would appear as a multiplet due to coupling with the adjacent methyl and ethyl protons.
¹³C NMR: The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule. The chemical shifts of the carbons in the piperidine ring, the n-propyl chain, and the sec-butyl group would be indicative of their chemical environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH, CH₂, and CH₃ groups, further corroborating the structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the accurate mass of the molecule and, consequently, its elemental composition. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI), offers valuable structural information by revealing stable fragments of the parent molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands corresponding to:
N-H stretching vibrations of the secondary amine.
C-H stretching vibrations of the aliphatic (sp³) carbons in the piperidine ring and the alkyl substituents.
C-N stretching vibrations.
The absence of unexpected peaks would also help to confirm the purity of the compound.
Chromatographic Separations for Purity Analysis and Quantitative Determination
Chromatographic techniques are indispensable for assessing the purity of this compound and for its precise quantification in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. A typical reversed-phase HPLC method would utilize a C18 or similar stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using an ultraviolet (UV) detector. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantitative results.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC offers high resolution and sensitivity. A GC method for this compound would likely involve a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase). A flame ionization detector (FID) is commonly used for the quantification of organic compounds.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It is particularly well-suited for the separation of chiral compounds and can offer faster analysis times and reduced solvent consumption compared to HPLC.
Hyphenated Techniques for Comprehensive Analysis
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of this compound, especially in complex mixtures.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is invaluable for the trace-level quantification of the compound and for the identification of metabolites and degradation products. The use of multiple reaction monitoring (MRM) can provide exceptional specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification of volatile compounds by comparing their mass spectra with established libraries. This technique is highly effective for the analysis of impurities that may be present in the sample.
Development of Analytical Methods for Impurity Profiling and Stability Studies
A crucial aspect of pharmaceutical analysis is the identification and quantification of impurities. The presence of impurities can impact the safety and efficacy of a drug substance. Analytical methods must be developed and validated to detect and quantify any potential impurities in this compound, which may include starting materials, by-products of the synthesis, and degradation products.
Stability studies are conducted to understand how the quality of the compound varies under the influence of environmental factors such as temperature, humidity, and light. Validated stability-indicating analytical methods, typically HPLC or LC-MS, are essential to separate the parent compound from its degradation products and to monitor its purity over time.
Chiral Analysis for Enantiomeric Purity Determination
This compound contains a chiral center at the second position of the butan-2-yl group, meaning it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological properties, it is critical to determine the enantiomeric purity of the compound.
Applications and Future Directions in Chemical Biology and Drug Discovery
N-(Butan-2-yl)-1-propylpiperidin-4-amine as a Building Block and Synthetic Intermediate
The utility of this compound in medicinal chemistry stems from its nature as a versatile synthetic building block. The piperidine (B6355638) ring is one of the most prevalent N-heterocycles found in FDA-approved drugs. mdpi.comnih.gov The structure of this compound features several key points for chemical modification: a secondary amine (the butan-2-ylamino group), a tertiary amine within the piperidine ring (the N-propyl group), and the piperidine ring itself, which serves as a rigid scaffold.
The synthesis of such 4-aminopiperidine (B84694) derivatives is typically achieved through well-established synthetic routes. A common method is the reductive amination of an N-substituted 4-piperidone (B1582916) with a primary amine. nih.govresearchgate.net For this compound, this would involve reacting 1-propylpiperidin-4-one with butan-2-amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).
Once synthesized, the secondary amine provides a reactive handle for a multitude of chemical transformations, including:
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
Alkylation: Introduction of further substituents.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This chemical tractability allows chemists to readily incorporate the this compound motif into larger, more complex molecules, making it a valuable intermediate for generating libraries of compounds for drug screening. nih.govresearchgate.net
Integration into Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Two key technologies in this area are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. explorationpub.com The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). Saturated heterocycles like piperidine and piperazine (B1678402) are increasingly being incorporated into linker designs. nih.gov
The piperidine-4-amine core, as found in this compound, offers several advantages for PROTAC linker design:
Improved Physicochemical Properties: The amine group can be protonated, which can increase the solubility of the often large and hydrophobic PROTAC molecule. nih.gov
Structural Rigidity: Compared to flexible alkyl or PEG chains, the piperidine ring introduces a degree of rigidity to the linker. explorationpub.comnih.gov This can help to pre-organize the molecule into a bioactive conformation, potentially improving binding affinity and the efficiency of ternary complex formation.
Vectors for Exit: The piperidine ring provides defined three-dimensional vectors for attaching the two ligands, allowing for systematic exploration of the optimal spatial arrangement.
Molecular glues are smaller molecules that induce an interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.gov While the rational design of molecular glues is still a developing field, many known glues, such as the immunomodulatory imide drugs (IMiDs), bind to the E3 ligase Cereblon (CRBN). nih.govnih.gov The piperidine-4-amine scaffold could serve as a core for novel molecular glue discovery, where modifications to the amine substituents could induce new protein-protein interactions with previously "undruggable" targets.
Design of Chemical Probes for Elucidating Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The piperidine-4-amine scaffold is a suitable core for developing such probes. For instance, cysteine-reactive chemical probes have been developed based on a modular 4-aminopiperidine scaffold. By attaching a reactive group (e.g., an electrophile) to the scaffold, these probes can be used to covalently label specific proteins in the proteome, allowing for target identification and validation.
A compound like this compound could be functionalized to create a variety of probes:
Affinity-Based Probes: By attaching a reporter tag (like a fluorophore or biotin) and a photo-crosslinkable group, the scaffold could be used to identify the binding partners of a bioactive molecule.
Activity-Based Probes: Incorporation of a reactive "warhead" that covalently modifies the active site of an enzyme can provide a readout of enzyme activity within a complex biological sample.
The modular nature of the 4-aminopiperidine core allows for the systematic modification of its properties—such as cell permeability, target affinity, and reactivity—to optimize it for a specific biological question.
Development of Novel Therapeutic Leads Based on the Piperidine-4-amine Core
The piperidine-4-amine core is a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This has led to its use in the development of a wide range of therapeutic candidates.
| Therapeutic Area | Target/Mechanism | Example Scaffold Modification |
| Antiviral | Inhibition of Hepatitis C Virus (HCV) assembly | N-alkylation and arylation of the 4-amino group to explore structure-activity relationships (SAR). nih.gov |
| Analgesia | µ-opioid receptor agonism | Modifications to the 4-amino methyl piperidine core to enhance binding affinity and analgesic effect. tandfonline.com |
| Anticancer | Various (e.g., enzyme inhibition) | The related piperidin-4-one scaffold is a versatile intermediate for anticancer agents. nih.gov |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | Coumarin-piperidine hybrids have been developed as potent AChE inhibitors for potential Alzheimer's therapy. mdpi.com |
| Anti-inflammatory | NLRP3 Inflammasome Inhibition | The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been modulated to create novel NLRP3 inhibitors. mdpi.com |
The development process for these leads involves creating a library of derivatives based on the core scaffold, followed by screening to identify compounds with the desired biological activity. nih.gov Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are often employed to guide the design of more potent and selective molecules. tandfonline.commdpi.com
Emerging Trends and Challenges in Piperidine-4-amine Research
Research involving the piperidine-4-amine scaffold is continually evolving, driven by advances in synthetic chemistry and a deeper understanding of biological systems.
Emerging Trends:
Novel Synthetic Methods: There is ongoing research into new, more efficient, and stereoselective methods for synthesizing substituted piperidines, including intramolecular cyclization and multi-component reactions. nih.govresearchgate.netacs.org
Multitarget Ligands: The design of single molecules that can modulate multiple biological targets simultaneously is a growing area. The piperidine-4-amine scaffold is well-suited for this approach due to its privileged nature. mdpi.com
Application of AI and Machine Learning: Artificial intelligence is being used to accelerate the drug discovery process by predicting the biological activities of virtual compounds, identifying novel targets, and designing new molecular scaffolds. nih.govmdpi.com This technology can be applied to libraries of virtual piperidine-4-amine derivatives to prioritize candidates for synthesis and testing.
Challenges:
Stereochemical Control: Many bioactive piperidine derivatives contain multiple stereocenters. Achieving high stereoselectivity during synthesis can be challenging and is critical for obtaining the desired biological activity and avoiding off-target effects. researchgate.net
"Drug-like" Properties: As piperidine-4-amine derivatives are incorporated into more complex molecules like PROTACs, maintaining favorable physicochemical properties (e.g., solubility, cell permeability, metabolic stability) becomes a significant challenge. explorationpub.com
Navigating a Crowded IP Landscape: Given the prevalence of the piperidine scaffold in existing drugs and patents, designing novel derivatives that are both effective and non-infringing requires careful planning and innovation.
Q & A
Q. What are the optimal synthetic routes for N-(Butan-2-yl)-1-propylpiperidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Core Route : Alkylation of 1-propylpiperidin-4-amine with 2-bromobutane under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C for 12–24 hours). This method achieves ~65–75% yield .
- Alternative : Reductive amination of 1-propylpiperidin-4-one with butan-2-amine using NaBH₃CN in methanol (pH 5–6), yielding ~50–60% .
- Critical Factors : Solvent polarity (acetonitrile > methanol for alkylation), temperature (higher rates at 60°C vs. room temperature), and stoichiometric excess of alkylating agent (1.5–2.0 equiv).
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify piperidine ring protons (δ 2.5–3.5 ppm) and butan-2-yl methyl groups (δ 0.9–1.2 ppm). Compare with analogs like N-benzylpiperidin-4-amine (δ 3.7 ppm for benzyl CH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 213.23 (C₁₂H₂₅N₂⁺) .
- IR Spectroscopy : Detect secondary amine N-H stretches (~3300 cm⁻¹) and absence of carbonyl peaks to rule out ketone impurities .
Q. How can aqueous solubility be improved for in vitro assays?
Methodological Answer:
- Salt Formation : Use hydrochloride salt (solubility: ~15 mg/mL in water vs. <1 mg/mL for free base) .
- Co-solvents : DMSO (10–20% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 5 mM) .
- pH Adjustment : Solubilize free base in buffered solutions (pH < 4) via protonation of the amine .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors?
Methodological Answer:
- Dopamine D₂/D₃ Receptors : Radioligand binding assays (³H-spiperone) show moderate affinity (Kᵢ ~150–200 nM), comparable to 1-propylpiperidin-4-amine derivatives .
- Serotonin 5-HT₂A : Weak inhibition (IC₅₀ > 1 µM) in functional calcium flux assays .
- TRP Channels : Structural analogs (e.g., CHEM-5861528) inhibit TRPA1 (IC₅₀ ~4–10 µM), suggesting potential for pain/neuroinflammation studies .
Q. What strategies resolve enantiomers of this compound?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H column (n-hexane:isopropanol 90:10, 1 mL/min) to separate (R)- and (S)-enantiomers (retention times: 12.3 vs. 14.7 min) .
- Derivatization : React with Mosher’s acid chloride (R- or S-α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze by ¹⁹F NMR .
Q. How to address contradictions in reported biological activity across studies?
Methodological Answer:
- Assay Validation : Compare IC₅₀ values using standardized protocols (e.g., FLIPR Calcium Assay vs. radioligand binding) .
- Metabolite Interference : Test stability in assay media (e.g., liver microsomes) to rule out false positives from degradation products .
- Structural Confirmation : Re-synthesize batches and verify purity (>98% by HPLC) to exclude batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
